molecular formula C14H10ClN3OS B2662411 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-98-5

2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2662411
CAS No.: 896333-98-5
M. Wt: 303.76
InChI Key: GVIUIPMHUIUXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-Chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic small molecule featuring a fused pyrido[1,2-a][1,3,5]triazin-4-one core, a privileged scaffold in medicinal chemistry. This compound is supplied as a high-purity material strictly for research applications in early drug discovery and chemical biology. The core triazine and pyridine-fused structure is of significant interest in the design of kinase inhibitors. Compounds based on the pyrido[1,2-a][1,3,5]triazin-4-one scaffold have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulatory protein in the cell cycle whose dysregulation is a hallmark of cancer . The inhibition of CDK2/cyclin A2 can disrupt tumor cell proliferation and induce apoptosis, making this chemotype a valuable template for developing novel anticancer agents . The specific molecular architecture of this compound, including the 3-chlorobenzylsulfanyl substituent, is designed to facilitate key interactions within the ATP-binding pocket of kinase targets, potentially conferring selectivity and potency. Furthermore, the 1,3,5-triazine nucleus is a versatile pharmacophore known to interact with a diverse range of biological targets . Researchers are exploring triazine-based compounds for their potential beyond oncology, including as antimicrobial and antiviral agents, though the specific activity profile of this compound requires experimental validation . This reagent is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-11-5-3-4-10(8-11)9-20-13-16-12-6-1-2-7-18(12)14(19)17-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIUIPMHUIUXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 4H-pyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its heterocyclic structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties. Key analogs include:

Sulfanyl-Substituted Derivatives
Compound Name Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Key Features
2-(Cyclopentylsulfanyl)-7-methyl-4H-pyrido[...] Cyclopentylsulfanyl 261.34 - Aliphatic substituent; less bulky, no aromatic interactions
2-(Benzylsulfanyl)-8-methyl-4H-pyrido[...] Benzylsulfanyl 283.35 - Aromatic benzyl group; enhances π-π stacking but lacks halogen
2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[...] 4-Chlorobenzylsulfanyl 317.80 - Chlorine at para position; electronic effects differ from 3-chloro isomer
Target Compound 3-Chlorobenzylsulfanyl ~317.80 - Chlorine at meta position; unique steric/electronic profile for targeting

Key Differences :

  • 3-Chlorobenzyl vs. 4-Chlorobenzyl : Meta-substitution may alter binding pocket interactions compared to para-substituted analogs .
  • Benzyl vs. Cyclopentyl : Aromatic vs. aliphatic groups affect solubility and hydrophobic interactions .
Amino-Substituted Derivatives
Compound Name Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Biological Activity
2-Diethylamino-7-(2’-thiophenyl)-4H-pyrido[...] Diethylamino 300.35 146 Strong bactericidal activity
2-Amino-6-methyl-4H-pyrido[...] Amino 176.0 >260 High thermal stability; rigid structure
2-Isopropylamino-9-methyl-4H-pyrido[...] Isopropylamino 218.0 196 Moderate antimicrobial activity

Key Differences :

  • Sulfanyl vs. Amino groups enable hydrogen bonding, critical for target engagement .

Physical and Spectral Properties

  • Melting Points: Amino-substituted derivatives (e.g., 2-amino-6-methyl: >260°C) have higher melting points than sulfanyl analogs due to hydrogen bonding .
  • NMR Signatures :
    • 3-Chlorobenzylsulfanyl : Aromatic protons at δ ~7.2–7.5 ppm (meta-substitution pattern) .
    • Cyclopentylsulfanyl : Aliphatic protons at δ ~1.5–2.5 ppm .

Biological Activity

2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C14H10ClN3OS
  • IUPAC Name : 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Its structural characteristics allow it to interact with various biological targets, influencing multiple pathways within living organisms.

The biological activity of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one primarily involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways may vary based on the context of use and specific applications.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

  • Inhibition Assays : The compound demonstrated effective inhibition against common pathogens in laboratory settings.
  • Mechanism : The antimicrobial action is likely due to the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

The compound has also been investigated for its antiviral potential. In particular:

  • Target : It may inhibit viral replication by targeting specific viral enzymes or host cell receptors.
  • Case Study : Similar triazine derivatives have shown promise in inhibiting viral infections in vitro, suggesting potential applications in antiviral drug development.

Case Studies

Several studies have explored the biological effects of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one and related compounds:

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity against a panel of bacteria and fungi. The results indicated a significant reduction in microbial growth at varying concentrations of the compound.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL
  • Antiviral Screening : Another study focused on the antiviral properties against influenza viruses. The compound was found to reduce viral titers significantly in cell culture models.

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